2-Chloro-8-methoxyquinoline

Suzuki-Miyaura coupling Palladium catalysis Quinoline functionalization

Researchers often overlook positional isomer effects in quinoline SAR, leading to failed reactions or misleading biological data. 2-Chloro-8-methoxyquinoline eliminates this uncertainty with quantifiable differentiation: • NorA efflux pump inhibition IC50 6.7 μM (S. aureus 1199B) • Enhanced Pd-catalyzed cross-coupling; regioselective C3 lithiation at -75 °C • pKa -1.38 (Δ≈4.7 vs. 8-methoxyquinoline) for protonation-dependent permeability studies • ≥95% purity, mp 77-78 °C enables recrystallization; multi-vendor availability ensures supply continuity.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 74668-74-9
Cat. No. B1587709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-8-methoxyquinoline
CAS74668-74-9
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(C=C2)Cl
InChIInChI=1S/C10H8ClNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3
InChIKeyIYADVMNJDHMUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-8-methoxyquinoline: Chemical Identity & Procurement


2-Chloro-8-methoxyquinoline (CAS 74668-74-9) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chlorine substituent at the 2-position and a methoxy group at the 8-position of the quinoline ring system [1]. With a molecular weight of 193.63 g/mol and a predicted XLogP3 value of 2.8, this compound presents as a solid at ambient temperature with a reported melting point range of 77-78 °C [1]. The strategic positioning of its substituents renders it a versatile building block in medicinal chemistry and organic synthesis, with documented applications spanning antibacterial agent development and palladium-catalyzed cross-coupling reactions [2][3].

Synthetic building block α-chloroquinoline scaffold for Pd-catalyzed cross-coupling and C–H functionalization
Efflux pump inhibitor research Reported NorA inhibitory activity supports antimicrobial resistance screening
Analytical reference Well-characterized solid with mp 77–78 °C and available spectral data

2-Chloro-8-methoxyquinoline: Critical Differentiation


Procurement decisions that treat quinoline derivatives as interchangeable overlook quantifiable differences in reactivity, physical properties, and biological target engagement that are directly governed by substituent identity and position. The 2-chloro substituent in 2-chloro-8-methoxyquinoline confers enhanced susceptibility to oxidative addition in palladium-catalyzed reactions compared to carbocyclic aryl chlorides [1], a property not shared by the non-chlorinated 8-methoxyquinoline scaffold. Furthermore, the specific 2-chloro-8-methoxy substitution pattern produces a distinct pKa (-1.38) and NorA efflux pump inhibition profile (IC50 6.7 μM) that cannot be extrapolated to the 5-chloro positional isomer or the parent 2-chloroquinoline lacking the methoxy group [2]. The evidence below quantifies these critical differentiators that inform rigorous compound selection.

8-Methoxyquinoline is not a functional equivalent
Lacks the 2-chloro handle required for Pd-mediated coupling; pKa differs by ~4.7 units, altering protonation and target engagement.
Positional isomer (5-chloro) gives divergent reactivity
5-chloro-8-methoxyquinoline undergoes lithium-halogen exchange rather than C3 lithiation, and has lower melting point (54 °C), limiting solid-form comparability.
Simple 2-chloroquinoline may not replicate activity
Absence of the 8-methoxy group removes hydrogen-bond acceptor potential and alters electronic properties; melting point is much lower (34–37 °C).

2-Chloro-8-methoxyquinoline: Comparative Evidence


Enhanced Pd-Catalyzed Cross-Coupling Reactivity

The 2-chloro substituent in 2-chloro-8-methoxyquinoline, positioned at the α-position adjacent to the pyridine nitrogen, exhibits markedly enhanced susceptibility to oxidative addition with Pd(0) catalysts relative to carbocyclic aryl chlorides. This reactivity differential enables palladium-catalyzed transformations to proceed under standard conditions that would be insufficient for simple chlorobenzene derivatives [1]. The same α-position reactivity applies to 2-chloroquinoline and 4-chloroquinoline as a class-level property but is absent in the non-halogenated 8-methoxyquinoline comparator, which requires pre-functionalization for analogous cross-coupling applications.

Pd cross-coupling reactivity
Class-level
α-chloroquinoline undergoes oxidative addition under standard Pd(0) conditions; carbocyclic aryl chlorides remain largely unreactive.
Enables efficient Suzuki–Miyaura coupling without forcing conditions.
Qualitative class property of 2-chloroquinolines.
Suzuki-Miyaura coupling Palladium catalysis Quinoline functionalization

NorA Efflux Pump Inhibition

2-Chloro-8-methoxyquinoline demonstrates moderate inhibitory activity against the NorA efflux pump in Staphylococcus aureus 1199B, with a reported IC50 value of 6.7 μM (6.70E+3 nM) as assessed by reduction in ethidium bromide (EtBr) efflux over a 20-minute incubation period [1]. NorA efflux pumps represent a clinically significant mechanism of fluoroquinolone resistance in S. aureus. No comparative IC50 data for 2-chloroquinoline or 8-methoxyquinoline against this specific target is currently available in the public domain; the reported activity represents a baseline measurement for this substitution pattern.

NorA inhibition (IC₅₀)
Reported
6.7 μM (6.70E+3 nM)
Supports efflux pump inhibitor screening context.
S. aureus 1199B; EtBr efflux assay; baseline only.
Antibacterial resistance Efflux pump inhibition NorA

Lower Basicity vs. 8-Methoxyquinoline

2-Chloro-8-methoxyquinoline exhibits a dramatically reduced basicity relative to its non-chlorinated parent, with a predicted pKa of -1.38 ± 0.50 compared to 3.28 ± 0.17 for 8-methoxyquinoline . This approximately 4.7 log unit difference in acid dissociation constant reflects the strong electron-withdrawing effect of the 2-chloro substituent on the quinoline nitrogen. The near-zero or negative pKa indicates that 2-chloro-8-methoxyquinoline remains essentially unprotonated under physiological and most experimental pH conditions, whereas 8-methoxyquinoline (pKa ~3.3) exists in partially protonated form at mildly acidic pH.

Basicity (pKa)
Head-to-head
pKa −1.38 (2-Cl-8-OMe) vs. +3.28 (8-OMe); Δ ≈ 4.7 log units.
Near-neutral protonation state under physiological pH alters solubility and binding.
Predicted values; experimental confirmation pending.
Physicochemical properties Ionization constant Lipophilicity

Higher Melting Point vs. Quinoline Analogs

2-Chloro-8-methoxyquinoline (MW 193.63) melts at 77-78 °C, which is substantially higher than the melting ranges reported for 2-chloroquinoline (34-37 °C, MW 163.60) [1] and 8-methoxyquinoline (38-46 °C, MW 159.19) [2]. The 5-chloro positional isomer (5-chloro-8-methoxyquinoline, CAS 17012-44-1) melts at a lower temperature of 54 °C [3]. This elevated melting point reflects enhanced crystal lattice stability attributable to the combined intermolecular interactions of the 2-chloro and 8-methoxy substitution pattern, as supported by crystallographic data showing planar molecular geometry with torsion angle -179(2)° [4].

Melting point
Head-to-head
77–78 °C (target) vs. 34–37 °C (2-Cl-quinoline), 38–46 °C (8-OMe-quinoline), 54 °C (5-Cl-isomer).
Higher melting point may improve solid-state handling and recrystallization.
Planar geometry confirmed by crystallography.
Solid-state properties Crystallinity Physical form

Multi-Supplier Commercial Availability

2-Chloro-8-methoxyquinoline is commercially available from multiple independent suppliers (Hit2Lead/ChemBridge, AK Scientific, Macklin, Aladdin, Acmec) with stated purity specifications of ≥95% . Published catalog pricing demonstrates tiered economy of scale: 1 g at approximately $51 USD, 5 g at $202 USD, 10 g at $329 USD, and 25 g at $633 USD (Hit2Lead, 2026) . Chinese domestic suppliers offer alternative pricing structures (e.g., ~¥541 for 100 mg from Macklin; ~¥1,803 for 1 g) reflecting regional market dynamics [1]. The 5-chloro positional isomer (CAS 17012-44-1) shows more limited commercial documentation with fewer suppliers and less transparent pricing tiers [2].

Commercial availability
Specification review
≥95% purity; multiple suppliers with tiered pricing (1 g ~$51, 5 g ~$202, 25 g ~$633).
Reduces single-source procurement risk.
2026 catalog pricing; regional variations exist.
Procurement Supply chain Pricing

Regioselective C3 Lithiation

2-Chloro-8-methoxyquinoline undergoes regioselective lithiation at the C3 position when treated with lithium diisopropylamide (LDA) at -75 °C in THF, enabling subsequent electrophilic trapping with DMF to yield 2-chloro-8-methoxyquinoline-3-carbaldehyde . This directed ortho-metalation is facilitated by the combined directing effects of the 2-chloro substituent and the quinoline nitrogen. In contrast, 5-chloro-8-methoxyquinoline undergoes lithium-halogen exchange at the 5-position rather than directed C-H lithiation, leading to a fundamentally different synthetic trajectory [1].

C3 lithiation
Context-dependent
LDA, THF, −75 °C gives C3-lithiated species; quench with DMF yields 3-carbaldehyde. 5-Cl isomer undergoes Li–halogen exchange.
Regioselective functionalization supports divergent SAR synthesis.
Reaction pathway confirmed in cross-study comparisons.
C-H functionalization Lithiation Synthetic intermediate

2-Chloro-8-methoxyquinoline: Application Scenarios


Efflux Pump Inhibitor Antibacterials

2-Chloro-8-methoxyquinoline serves as a validated starting scaffold for developing NorA efflux pump inhibitors, with demonstrated IC50 of 6.7 μM against S. aureus 1199B [1]. The compound has been successfully employed as a synthetic precursor for chalcone and flavone derivatives bearing the 2-chloro-8-methoxyquinolinyl moiety, with reported antibacterial screening activity [2]. The substantially reduced basicity (pKa -1.38 vs. 3.28 for 8-methoxyquinoline) alters protonation-dependent membrane permeability and target engagement, a critical consideration for optimizing antibacterial pharmacophores intended to circumvent fluoroquinolone resistance mechanisms.

Pd-Catalyzed Cross-Coupling and C-H Functionalization

The 2-chloro substituent at the α-position of the quinoline ring confers enhanced reactivity in palladium-catalyzed transformations relative to carbocyclic aryl chlorides, enabling Suzuki-Miyaura coupling under standard conditions [1]. Additionally, regioselective C3 lithiation with LDA at -75 °C provides efficient access to 2-chloro-8-methoxyquinoline-3-carbaldehyde [2], a versatile intermediate for further derivatization. The higher melting point (77-78 °C) facilitates purification by recrystallization, improving material handling and yield consistency in multi-step synthetic sequences. Commercial availability from multiple suppliers at ≥95% purity ensures reliable sourcing for gram-scale methodology development.

Analytical Reference Standard and Method Development

With defined physical properties including melting point (77-78 °C) [1], predicted pKa (-1.38) [1], XLogP3 (2.8) [2], and NMR spectral data availability through the KnowItAll library , 2-Chloro-8-methoxyquinoline meets the characterization requirements for use as an analytical reference standard. The compound's distinct solid-state properties (elevated melting point vs. 2-chloroquinoline and 8-methoxyquinoline) [3] and published tiered pricing from multiple vendors [4] support its selection for HPLC method development, impurity profiling, and quality control applications in pharmaceutical and agrochemical manufacturing environments.

Chemical Probe for SAR Studies

The orthogonal reactivity profile of 2-chloro-8-methoxyquinoline — specifically its ability to undergo C3 lithiation/functionalization while retaining the 2-chloro handle for subsequent cross-coupling [1][2] — positions this scaffold as a versatile core for systematic SAR exploration. The distinct pKa differential relative to 8-methoxyquinoline (ΔpKa ≈ 4.7) provides a measurable physicochemical perturbation that can be exploited to interrogate the role of basicity in target binding and cellular activity. The moderate NorA inhibitory activity (IC50 6.7 μM) [3] offers a functional starting point for optimization campaigns, with the documented synthetic accessibility enabling rapid analog generation.

Application
Selection Property
Validation Focus
Efflux pump inhibitor screening
NorA inhibitory activity context
S. aureus efflux assay, ethidium bromide readout
Pd-catalyzed cross-coupling methodology
α-chloroquinoline oxidative addition reactivity
Suzuki–Miyaura coupling without specialized ligands
Analytical reference standard
Defined mp, pKa shift, spectral data
HPLC method development, impurity profiling
Medicinal chemistry SAR exploration
Orthogonal synthetic handles (C2-Cl, C3 lithiation)
Diversification at C2 and C3 for lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.